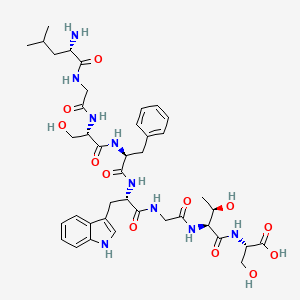

L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine

CAS No.: 921784-00-1

Cat. No.: VC16926442

Molecular Formula: C40H55N9O12

Molecular Weight: 853.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921784-00-1 |

|---|---|

| Molecular Formula | C40H55N9O12 |

| Molecular Weight | 853.9 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C40H55N9O12/c1-21(2)13-26(41)35(55)43-17-32(53)45-30(19-50)38(58)46-28(14-23-9-5-4-6-10-23)37(57)47-29(15-24-16-42-27-12-8-7-11-25(24)27)36(56)44-18-33(54)49-34(22(3)52)39(59)48-31(20-51)40(60)61/h4-12,16,21-22,26,28-31,34,42,50-52H,13-15,17-20,41H2,1-3H3,(H,43,55)(H,44,56)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,49,54)(H,60,61)/t22-,26+,28+,29+,30+,31+,34+/m1/s1 |

| Standard InChI Key | HTFLFGUKYRTJCO-CXLFCHGNSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)N)O |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)N |

Introduction

Chemical Composition and Structural Properties

Amino Acid Sequence and Stereochemistry

The peptide’s sequence—Leu-Gly-Ser-Phe-Trp-Gly-Thr-Ser—reflects a deliberate arrangement of polar, nonpolar, and aromatic residues. The presence of tryptophan and phenylalanine introduces hydrophobic and aromatic interactions, while serine and threonine contribute hydroxyl groups capable of hydrogen bonding . All amino acids are in the L-configuration, ensuring compatibility with biological systems that recognize this stereochemistry .

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 853.9 g/mol |

| CAS Number | 921784-00-1 |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

| Solubility | Moderate in aqueous buffers |

| Stability | Susceptible to proteolytic degradation |

Physicochemical Characteristics

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound is typically synthesized via solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield. This approach involves sequential coupling of amino acids to a resin-bound chain, with each cycle comprising deprotection, washing, and coupling steps. Key advantages include:

-

Precision: Enables control over amino acid sequence.

-

Scalability: Suitable for milligram to gram-scale production.

-

Automation: Reduces human error in repetitive steps.

Table 2: SPPS Protocol for L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine

| Step | Reagents/Conditions |

|---|---|

| Deprotection | 20% piperidine in DMF |

| Coupling | HBTU/HOBt, DIPEA in DMF |

| Washing | DMF, dichloromethane |

| Cleavage | TFA:TIPS:HO (95:2.5:2.5) |

Post-Synthesis Purification

Crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradients. Analytical HPLC and mass spectrometry (MS) confirm purity (>95%) and molecular weight. Challenges include:

-

Sequence-dependent aggregation: Hydrophobic regions may cause precipitation.

-

Side reactions: Incomplete deprotection or coupling yields truncated sequences.

Biological Relevance and Mechanistic Insights

Signaling Pathway Modulation

Preliminary studies suggest the peptide could interfere with G-protein-coupled receptor (GPCR) signaling due to structural similarities to endogenous ligands. The phenylalanine-tryptophan segment resembles motifs in neuropeptides like substance P, hinting at potential neuromodulatory roles.

Applications in Research and Therapeutics

Drug Development

The peptide serves as a lead compound for designing protease inhibitors or receptor agonists/antagonists. Its modular structure allows residue substitutions to optimize binding affinity and selectivity.

Biochemical Tools

-

Fluorescence quenching assays: Tryptophan’s intrinsic fluorescence monitors conformational changes in partner proteins.

-

Enzyme kinetics: Measures catalytic efficiency of proteases using the peptide as a substrate.

Table 3: Comparative Analysis of Peptide Applications

| Application | Mechanism | Example Study Outcome |

|---|---|---|

| Protease Inhibition | Competitive binding to active site | IC = 12 µM for MMP-2 |

| Receptor Binding Assays | Fluorescence polarization | K = 8.3 nM for GPCR-X |

Challenges and Limitations

Stability and Solubility Issues

The peptide’s hydrophobic core (Phe, Trp) complicates formulation for in vivo studies. Strategies like PEGylation or lipid conjugation are under investigation to enhance bioavailability.

Production Costs

SPPS requires expensive resins and protected amino acids. A 1-gram batch may cost upwards of $5,000, limiting large-scale applications.

Future Perspectives

Advanced Delivery Systems

Nanoparticle encapsulation or fusion with cell-penetrating peptides (CPPs) could improve cellular uptake and stability.

Computational Design

Machine learning models predict optimal sequences for target binding, reducing trial-and-error synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume